(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

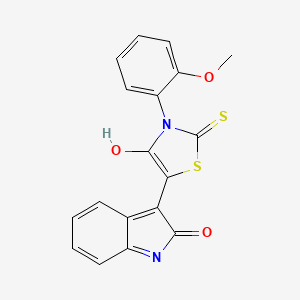

(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indolinone moiety, and a methoxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Properties

IUPAC Name |

3-[4-hydroxy-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3S2/c1-23-13-9-5-4-8-12(13)20-17(22)15(25-18(20)24)14-10-6-2-3-7-11(10)19-16(14)21/h2-9,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFSSAUUQVXRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. Finally, the indolinone moiety is introduced through a Knoevenagel condensation reaction with isatin.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Formation of the Thiazolidinone Core

The core structure is synthesized through the reaction of isothiocyanates with carbonyl compounds. For example:

This step establishes the sulfur-nitrogen heterocycle, critical for subsequent functionalization.

Coupling with Oxindole Derivatives

The oxindole moiety is introduced via a stereospecific coupling reaction . A plausible mechanism involves:

-

Activation of the oxindole’s carbonyl group (e.g., via enolate formation).

-

Nucleophilic attack by the thiazolidinone’s imine nitrogen, leading to a conjugated system .

Functional Group Transformations

The compound’s reactive sites (e.g., thioxo group, aromatic rings) enable further modifications:

-

Sulfur-based reactions : The thioxo group may undergo alkylation or oxidation under acidic/basic conditions.

-

Aromatic substitutions : The 2-methoxyphenyl group could participate in electrophilic aromatic substitution (e.g., nitration, bromination).

Stereochemical Stability

The (Z)-configuration arises from the reaction’s stereochemical control, influenced by electronic and steric factors. Density Functional Theory (DFT) studies on similar compounds confirm this preference .

Biological Interactions

While direct data on this compound is limited, analogs exhibit:

-

Enzyme inhibition : Thiazolidinone derivatives often target metabolic enzymes (e.g., tyrosine kinases).

-

Antioxidant activity : The indole moiety may scavenge free radicals, protecting against oxidative stress.

Characterization and Reaction Optimization

Scientific Research Applications

Chemistry

In chemical research, (Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways and the development of novel compounds .

The compound exhibits promising biological activities:

- Antimicrobial Activity : It has shown potential in inhibiting the growth of various pathogenic microorganisms. Studies indicate that it may disrupt cell membrane integrity or inhibit key enzymes in bacteria and fungi .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways. For instance, it has demonstrated significant anticancer activity against leukemia cell lines with inhibition values reaching up to 84% .

Medical Applications

In medicine, this compound is explored for its therapeutic potential in treating infectious diseases and cancer. Its ability to modulate biological pathways makes it a candidate for drug development .

Industrial Applications

Industrially, this compound can be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows it to be valuable in producing various chemical products, enhancing its appeal in industrial settings .

| Activity Type | Assay Type | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | 70% | |

| Antifungal | Fungal Inhibition | 65% | |

| Anticancer | Leukemia Cell Line | 84% | |

| Anticancer | CNS Cancer Cell Line | 72% |

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Condensation | 2-Methoxybenzaldehyde + Thiosemicarbazide | Room temperature, overnight |

| Cyclization | Thiosemicarbazone + Chloroacetic Acid | Heat, reflux |

| Knoevenagel Condensation | Isatin + Thiazolidinone Intermediate | Stirring at room temperature |

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.

Indolinone Derivatives: Compounds with the indolinone moiety that exhibit different pharmacological properties.

Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group that have varying chemical and biological activities.

Uniqueness

(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific research applications set it apart from other similar compounds.

Biological Activity

(Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula is as follows:

This structure includes a methoxyphenyl group and an oxoindoline moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 62.5 µg/mL |

| Similar Thiazolidinones | S. aureus | 78.12 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied, particularly in their ability to induce apoptosis in cancer cells. Research has demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines such as HeLa and A549.

Case Study:

In a study assessing the cytotoxic effects of similar compounds on HeLa cells, the following results were obtained:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 226 |

| Similar Thiazolidinones | A549 | 242.52 |

These results indicate that the compound exhibits significant antiproliferative effects, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Research Findings:

In vivo studies demonstrated that derivatives of thiazolidinone significantly reduced inflammation markers in models of carrageenan-induced lung injury, suggesting their potential use in treating inflammatory conditions.

| Inflammatory Marker | Treatment Group | Reduction (%) |

|---|---|---|

| Prostaglandin E2 | Thiazolidinone Derivative | 50% |

| Neutrophil Infiltration | Control Group | 40% |

These findings support the hypothesis that this compound may serve as an effective anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(2-methoxyphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation between 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one and 2-oxoindoline-3-carbaldehyde derivatives. Reaction conditions involve refluxing in ethanol or methanol with a base (e.g., sodium hydroxide or piperidine) for 8–24 hours. Purification is achieved through recrystallization from methanol or ethanol, yielding products with typical yields of 65–89% .

- Key Variables :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Methanol | High solubility |

| Base | Piperidine/NaOH | Faster reaction |

| Reaction Time | 12–24 hours | Maximizes yield |

Q. How is the stereochemical configuration (Z/E) confirmed for this compound?

- Methodological Answer : The (Z)-configuration is verified via H NMR spectroscopy by observing coupling constants () between the methine proton (C=CH) and adjacent protons. For example, a coupling constant of in the vinyl region supports the (Z)-isomer due to restricted rotation around the double bond. X-ray crystallography further confirms spatial arrangement, as seen in related thiazolidinone derivatives .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer :

- IR Spectroscopy : Confirms C=O (1690–1710 cm), C=N (1615–1630 cm), and C=S (1250–1280 cm) stretches .

- H/C NMR : Assigns aromatic protons (δ 6.8–7.6 ppm) and carbonyl carbons (δ 165–180 ppm). Methoxy groups appear as singlets at δ 3.8–4.0 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 487 [M+1]) validate molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.